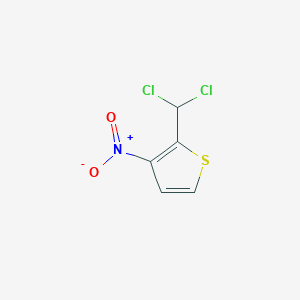

![molecular formula C9H10FNO4S B181053 N-[(4-fluorophenyl)sulfonyl]-beta-alanine CAS No. 208121-88-4](/img/structure/B181053.png)

N-[(4-fluorophenyl)sulfonyl]-beta-alanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

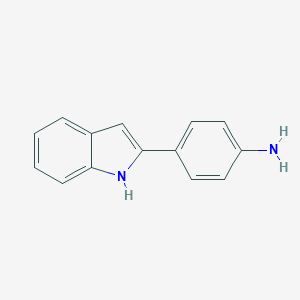

“N-[(4-fluorophenyl)sulfonyl]-beta-alanine” is a chemical compound with the molecular formula C9H10FNO4S and a molecular weight of 247.25 . It is a specialty product used in proteomics research .

Molecular Structure Analysis

The InChI code for “N-[(4-fluorophenyl)sulfonyl]-beta-alanine” is 1S/C9H10FNO4S/c10-7-1-3-8(4-2-7)16(14,15)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) . This indicates the presence of a fluorophenyl group attached to a sulfonyl group, which is in turn attached to a beta-alanine molecule .

Aplicaciones Científicas De Investigación

Enzyme Inhibition

N-[(4-fluorophenyl)sulfonyl]-beta-alanine derivatives have been explored for their potential in inhibiting specific enzymes. For instance, some compounds structurally related to N-[(4-fluorophenyl)sulfonyl]-beta-alanine have been studied for their effectiveness as inhibitors of matrix metalloproteinases (MMPs) and bacterial collagenases. These enzymes play significant roles in various biological processes, including tissue remodeling and disease progression. By inhibiting MMPs, these compounds could potentially serve as therapeutic agents in treating diseases characterized by excessive extracellular matrix degradation, such as arthritis and cancer. The study by Scozzafava et al. (2000) demonstrates that certain hydroxamate derivatives, which are structurally related to N-[(4-fluorophenyl)sulfonyl]-beta-alanine, are very effective collagenase/gelatinase inhibitors, highlighting the potential of these compounds in enzyme inhibition applications (Scozzafava et al., 2000).

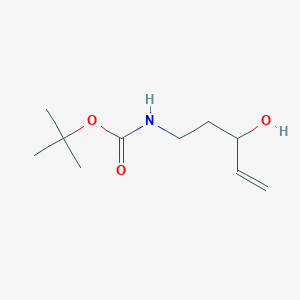

Beta-Amino Acid Production

N-[(4-fluorophenyl)sulfonyl]-beta-alanine derivatives have also been explored in the synthesis of beta-amino acids. Beta-amino acids are of interest due to their utility in designing peptidomimetics and pharmaceuticals. The production of beta-amino acids using enzymes such as N-carbamoyl-β-alanine amidohydrolase from Agrobacterium tumefaciens C58 has been reported. This enzyme is capable of hydrolyzing nonsubstituted N-carbamoyl-α-, -β-, -γ-, and -δ-amino acids, with a preference for N-carbamoyl-β-alanine, thereby facilitating the production of beta-amino acids, which are valuable building blocks in synthetic organic chemistry and drug design (Martínez-Gómez et al., 2008).

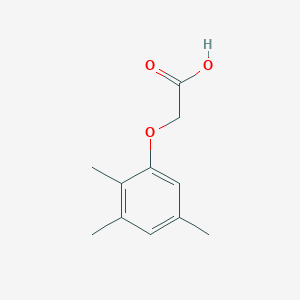

Synthesis and Structural Studies

N-[(4-fluorophenyl)sulfonyl]-beta-alanine and its derivatives are also used in the synthesis of various compounds with potential pharmaceutical applications. For example, these compounds can serve as intermediates in the synthesis of peptides containing sulfonamide transition-state isosteres, which are of interest in developing inhibitors for various enzymes. The structural analysis of such peptides can provide valuable insights into their conformational properties and potential as enzyme inhibitors. Moree et al. (1995) investigated the structure of sulfonamide isostere-containing peptides, providing a foundation for understanding the conformational preferences of these molecules and their potential interactions with biological targets (Moree et al., 1995).

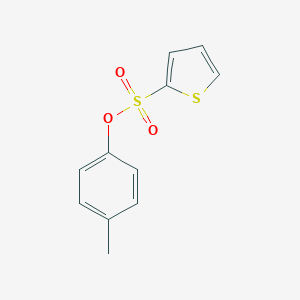

Water Solubilization of Chromophores and Fluorophores

The solubility of fluorescent dyes in water can be enhanced by linking them to sulfonated amino linkers derived from compounds like N-[(4-fluorophenyl)sulfonyl]-beta-alanine. This post-synthetic modification allows for the creation of highly water-soluble fluorescent compounds, which are useful in various biochemical and medical applications, such as fluorescence microscopy and flow cytometry. Romieu et al. (2010) demonstrated the successful sulfonation of xanthene dyes in organic media to enhance their water solubility, highlighting the utility of N-[(4-fluorophenyl)sulfonyl]-beta-alanine derivatives in modifying the solubility properties of chromophores and fluorophores (Romieu et al., 2010).

Propiedades

IUPAC Name |

3-[(4-fluorophenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO4S/c10-7-1-3-8(4-2-7)16(14,15)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQZLIWXZJFLPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353894 |

Source

|

| Record name | N-[(4-fluorophenyl)sulfonyl]-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-fluorophenyl)sulfonyl]-beta-alanine | |

CAS RN |

208121-88-4 |

Source

|

| Record name | N-[(4-fluorophenyl)sulfonyl]-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

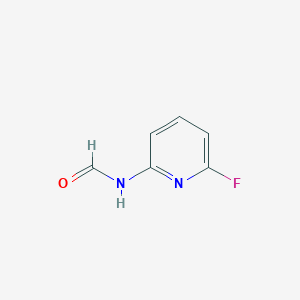

![4-[(E)-2-quinolin-7-ylethenyl]aniline](/img/structure/B180970.png)

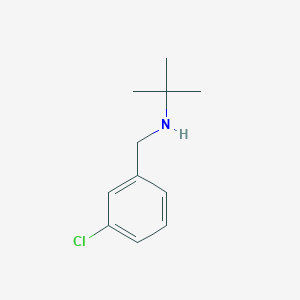

![2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine](/img/structure/B180987.png)